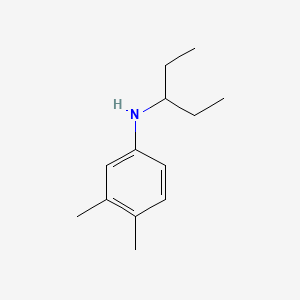

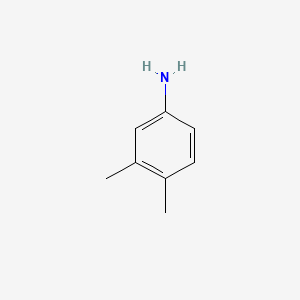

N-(1-ethylpropyl)-3,4-dimethylaniline

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4-dimethyl-N-pentan-3-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-5-12(6-2)14-13-8-7-10(3)11(4)9-13/h7-9,12,14H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTRFGNOTDLOAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC1=CC(=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4028040 | |

| Record name | N-(1-Ethylpropyl)-3,4-xylidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4028040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzenamine, N-(1-ethylpropyl)-3,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

56038-89-2 | |

| Record name | N-(1-Ethylpropyl)-3,4-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56038-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Ethylpropyl)-3,4-dimethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056038892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-(1-ethylpropyl)-3,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(1-Ethylpropyl)-3,4-xylidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4028040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, N-(1-ethylpropyl)-3,4-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(1-ETHYLPROPYL)-3,4-DIMETHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2PBQ2GDBJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(1-ethylpropyl)-3,4-dimethylaniline

Introduction

N-(1-ethylpropyl)-3,4-dimethylaniline, a substituted aromatic amine, is a critical intermediate in the synthesis of various agrochemicals, fine chemicals, and pharmaceuticals.[1][2] Its molecular structure, featuring a dimethyl-substituted aniline ring and a bulky N-alkyl group, imparts unique reactivity and steric properties that are pivotal in the construction of complex molecules.[1] This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and comparative analysis of different methodologies. The primary application of this compound is in the manufacturing of the selective herbicide, pendimethalin.[3][4]

Chemical Profile:

| Property | Value |

| Molecular Formula | C13H21N |

| Molar Mass | 191.31 g/mol |

| Appearance | Colorless to pale yellow or brown liquid/oil |

| Boiling Point | ~282-290 °C |

| Solubility | Limited in water; soluble in organic solvents like chloroform and methanol |

Core Synthesis Methodologies

The synthesis of this compound is predominantly achieved through two main strategies:

-

Reductive Amination of 3,4-Dimethylaniline: This is the most common and industrially significant route, involving the reaction of 3,4-dimethylaniline with pentan-3-one, followed by the reduction of the resulting imine.

-

Alternative Synthetic Routes: Other methods, such as amination of halo-xylenes and one-pot reductive amination from nitro-xylenes, offer alternative approaches with specific advantages.

Method 1: Reductive Amination of 3,4-Dimethylaniline

This classical and widely adopted method involves a two-step, one-pot reaction between 3,4-dimethylaniline (also known as 3,4-xylidine) and pentan-3-one (diethyl ketone). The reaction proceeds via the formation of a Schiff base (imine) intermediate, which is subsequently reduced to the desired secondary amine.

Reaction Mechanism

The reductive amination process can be broken down into two key stages:

-

Imine Formation: 3,4-Dimethylaniline, a primary amine, reacts with the carbonyl group of pentan-3-one in the presence of an acid catalyst to form a carbinolamine intermediate. This intermediate then dehydrates to yield the corresponding N-(1-ethylpropylidene)-3,4-dimethylaniline (a Schiff base). The removal of water is crucial to drive the equilibrium towards the formation of the imine.

-

Reduction: The C=N double bond of the Schiff base is then reduced to a C-N single bond. This can be achieved through various reducing agents, with catalytic hydrogenation being a common industrial choice. Other reducing agents like sodium borohydride derivatives can also be employed.[5]

Caption: Reductive amination workflow for this compound synthesis.

Experimental Protocol

A representative procedure for the synthesis via reductive amination is as follows:

-

Reaction Setup: In a suitable reactor, 3,4-xylidine is condensed with diethyl ketone.[3] A solvent and a catalyst, such as p-toluenesulfonic acid, are typically added.[3]

-

Imine Formation: The mixture is heated to facilitate the azeotropic distillation of water, driving the formation of the Schiff's base.[3]

-

Reduction: The reactor is then pressurized with hydrogen (7-15 kg/cm ²) in the presence of a hydrogenation catalyst (e.g., Platinum on carbon).[3] The reaction is maintained at a temperature between 50-80°C for 5-8 hours with stirring.[3]

-

Work-up and Purification: After the reaction is complete, the contents are cooled, and the solvent is distilled off to yield the crude this compound.[3] Further purification can be achieved by vacuum distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Materials | 3,4-xylidine, Diethyl ketone | [3] |

| Catalyst | p-toluenesulfonic acid, Hydrogenation catalyst | [3] |

| Reaction Temperature | 50-80°C | [3] |

| Reaction Time | 5-8 hours | [3] |

| Hydrogen Pressure | 7-15 kg/cm ² | [3] |

Method 2: One-Step Synthesis from 3,4-Dimethyl Nitrobenzene

A more recent and efficient approach involves a one-step synthesis starting from 3,4-dimethyl nitrobenzene, pure hydrogen, and 3-pentanone.[6] This method combines the reduction of the nitro group and the reductive amination in a single pot.

Reaction Mechanism

This process leverages a dual-catalyst system. The platinum on carbon catalyst facilitates the hydrogenation of the nitro group to an amino group, which then reacts in situ with 3-pentanone. The resulting imine is subsequently reduced by hydrogen on the same catalyst. An acidic buffer solution helps to maintain the optimal pH for the reaction.[6]

Sources

- 1. What Is this compound and How It Supports Agrochemical Synthesis [jindunchemical.com]

- 2. This compound: A Key Organic Compound [jindunchemical.com]

- 3. A Process For Preparation Of Pendimethal In [quickcompany.in]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. CN104250215A - Synthesis method of N-(1-ethyl propyl)-3, 4-dimethylaniline - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties of N-(1-ethylpropyl)-3,4-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1-ethylpropyl)-3,4-dimethylaniline, a substituted aromatic amine, is a key chemical intermediate primarily utilized in the synthesis of agrochemicals, most notably the dinitroaniline herbicide pendimethalin.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and analytical methodologies. By synthesizing available data with established principles of organic chemistry, this document aims to serve as a vital resource for professionals in chemical research and development.

Introduction

This compound (CAS No. 56038-89-2) is a derivative of aniline characterized by a 1-ethylpropyl group attached to the nitrogen atom and two methyl groups at the 3 and 4 positions of the benzene ring.[3][4] This specific substitution pattern imparts distinct steric and electronic properties that govern its reactivity and utility as a precursor in multi-step organic syntheses.[2][5] While its primary application lies in the agrochemical industry, its structural motifs are of interest in the broader fields of fine chemical and pharmaceutical intermediate synthesis.[2] Understanding the fundamental chemical properties of this molecule is paramount for optimizing reaction conditions, ensuring safety, and developing robust analytical methods.

Physicochemical Properties

This compound is typically a colorless to pale yellow or brown liquid oil at room temperature.[3][6] Its physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₂₁N | [3][7] |

| Molecular Weight | 191.31 g/mol | [4] |

| IUPAC Name | 3,4-dimethyl-N-(pentan-3-yl)aniline | [3] |

| CAS Number | 56038-89-2 | [3] |

| Appearance | Colorless to pale yellow/brown liquid/oil | [3][6] |

| Boiling Point | ~282 - 290.2 °C (Predicted) | [6] |

| Density | ~0.920 g/cm³ (Predicted) | [6] |

| Flash Point | 129 °C | [6] |

| Solubility | Limited solubility in water; good solubility in organic solvents such as chloroform and methanol. | [6] |

| Stability | Stable under standard conditions, but sensitive to oxidation and may turn brown on exposure to air and light. | [5][8] |

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not extensively available in peer-reviewed literature. The following represents predicted data and typical spectral characteristics for similar N-alkylanilines.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the N-H proton, and the protons of the ethyl and methyl groups. The aromatic protons would likely appear as a set of multiplets or distinct singlets in the range of δ 6.5-7.5 ppm. The N-H proton would be a broad singlet, its chemical shift being dependent on solvent and concentration. The methine proton of the 1-ethylpropyl group would be a multiplet, and the methylene and methyl protons of this group would also show characteristic multiplets and triplets, respectively. The two methyl groups on the aromatic ring would each appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, with those attached to the nitrogen and methyl groups being deshielded. The carbons of the 1-ethylpropyl group would also have characteristic chemical shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy (Predicted)

The FT-IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine N-H bond.

-

C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹ due to the C-H stretching of the aromatic ring.

-

C-H Stretch (Aliphatic): Peaks below 3000 cm⁻¹ corresponding to the C-H stretching of the alkyl groups.

-

C=C Stretch (Aromatic): Absorptions in the 1500-1600 cm⁻¹ region due to the carbon-carbon double bond stretching in the benzene ring.

-

C-N Stretch: A peak in the 1250-1350 cm⁻¹ range corresponding to the C-N stretching vibration.

Mass Spectrometry (MS) (Predicted)

The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z = 191. The fragmentation pattern would be expected to involve the loss of alkyl groups from the 1-ethylpropyl substituent and potentially cleavage of the C-N bond.

Synthesis and Reactivity

Synthesis

The most common industrial synthesis of this compound is through the reductive amination of 3,4-dimethylaniline with 3-pentanone. A one-pot synthesis from 3,4-dimethyl nitrobenzene has also been patented, which involves the simultaneous reduction of the nitro group and reductive amination.[9][10]

Experimental Protocol: Reductive Amination Synthesis

This protocol is a representative procedure based on established methods for reductive amination.

-

Reaction Setup: To a stirred solution of 3,4-dimethylaniline (1.0 eq) and 3-pentanone (1.2 eq) in a suitable solvent such as methanol or dichloromethane, add a catalytic amount of a dehydrating agent or a Lewis acid (e.g., acetic acid).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.

-

Workup: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Caption: Reductive amination workflow for synthesis.

Reactivity

The chemical reactivity of this compound is dictated by the presence of the secondary amine and the activated aromatic ring.

-

Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophiles to the ortho and para positions.[1][11] The two methyl groups also contribute to the activation of the ring. This high reactivity is exploited in the synthesis of pendimethalin, where the aniline is dinitrated at the 2 and 6 positions.[1] Due to the high activation, reactions like bromination can proceed rapidly, even without a catalyst.[11]

Caption: General mechanism of electrophilic substitution.

-

Amine Reactions: The secondary amine can act as a nucleophile and react with various electrophiles. For instance, it can be acylated with acid chlorides or anhydrides to form amides, or further alkylated under appropriate conditions.[2]

Analytical Methods

The analysis of this compound and its related compounds can be achieved through various chromatographic techniques.

Exemplary HPLC Method for Analysis

This method is based on established procedures for the analysis of aromatic amines.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detector: UV detector at a wavelength of approximately 240-254 nm.

-

Injection Volume: 10-20 µL.

-

Flow Rate: 1.0 mL/min.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the identification and quantification of this compound, often with a non-polar capillary column.

Applications in Agrochemical and Pharmaceutical Development

The primary and well-documented application of this compound is as a direct precursor to the herbicide pendimethalin.[1] The dinitration of this aniline derivative is a critical step in the manufacturing process of this widely used agrochemical.

While there are no specific reports of this compound itself being a pharmacologically active agent, the substituted aniline scaffold is prevalent in many pharmaceutical compounds. Its potential as a building block in drug discovery remains an area for exploration. The metabolic fate of the closely related pendimethalin involves oxidation of the alkyl groups and reduction of the nitro groups, providing insights into how such a molecule might be processed in biological systems.[12]

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[12] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[12]

Conclusion

This compound is a chemical intermediate of significant industrial importance, particularly in the agrochemical sector. Its chemical properties are defined by the interplay of its N-alkyl and dimethyl-substituted aniline structure. This guide has provided a detailed overview of its physicochemical characteristics, synthesis, reactivity, and analytical considerations. Further research into the potential applications of this molecule beyond its current use as a herbicide precursor could unveil new opportunities in fine chemical and pharmaceutical synthesis.

References

-

Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

- Google Patents. (n.d.). CN104250215A - Synthesis method of N-(1-ethyl propyl)-3, 4-dimethylaniline.

-

Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

-

ResearchGate. (2021). Nucleophilicities of para‐substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]

- Google Patents. (n.d.). CN101302168B - Preparation of N-(1- ethyl propyl)-3,4-methyl toluidine.

-

Chemistry LibreTexts. (2020). 20.7: Reactions of Arylamines. Retrieved from [Link]

-

JIN DUN CHEMISTRY. (2024). This compound: A Key Organic Compound. Retrieved from [Link]

-

gsis. (n.d.). This compound. Retrieved from [Link]

-

ACS Publications. (1992). Synthesis, characterization, and properties of poly(N-alkylanilines). Retrieved from [Link]

-

Supporting Information. (n.d.). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. Retrieved from [Link]

-

Supporting Information. (n.d.). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis, characterization, and properties of poly(N-alkylanilines). Retrieved from [Link]

-

PubChem. (n.d.). N-Ethylaniline. Retrieved from [Link]

-

NIH. (2023). General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. Retrieved from [Link]

-

Agar Scientific. (2019). Safety data sheet. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3,4-dimethylaniline. Retrieved from [Link]

-

PubMed Central. (2021). Quantification of aniline and N-methylaniline in indigo. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Nitrated N‐Alkyl Anilines Using N‐Nitroso Anilines as a Self‐Providing Nitro Group Source | Request PDF. Retrieved from [Link]

-

Veeprho. (2024). Winning Strategies to Develop an Analytical Method for Nitrosamines. Retrieved from [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. This compound: A Key Organic Compound [jindunchemical.com]

- 3. This compound | C13H21N | CID 91984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 56038-89-2 [chemicalbook.com]

- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 6. chembk.com [chembk.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. N-Ethylaniline | C8H11N | CID 7670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN104250215A - Synthesis method of N-(1-ethyl propyl)-3, 4-dimethylaniline - Google Patents [patents.google.com]

- 10. CN101302168B - Preparation of N-(1- ethyl propyl)-3,4-methyl toluidine - Google Patents [patents.google.com]

- 11. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 12. aksci.com [aksci.com]

A Comprehensive Technical Guide to N-(1-ethylpropyl)-3,4-dimethylaniline (CAS No. 56038-89-2): A Cornerstone Intermediate in Modern Agrochemicals

This technical guide provides an in-depth exploration of N-(1-ethylpropyl)-3,4-dimethylaniline, a key chemical intermediate pivotal to the synthesis of high-efficacy agrochemicals. Targeted at researchers, scientists, and professionals in drug development and fine chemical synthesis, this document elucidates the compound's chemical identity, synthesis methodologies, analytical characterization, and its critical role in the production of dinitroaniline herbicides, most notably pendimethalin.

Introduction: Strategic Importance in Agrochemical Synthesis

This compound, also known as N-(1-ethylpropyl)-3,4-xylidine, is a substituted aromatic amine that has carved a niche as an essential building block in the agrochemical industry.[1] Its molecular architecture, featuring a strategically substituted aniline ring, provides a unique combination of steric and electronic properties.[1] This configuration is instrumental in directing subsequent chemical transformations with high precision, particularly in nitration reactions, to yield complex active ingredients.[2] While it may find applications in the synthesis of dyes, pigments, and potentially pharmaceutical intermediates, its primary and most significant use is in the manufacture of selective herbicides.[3][4]

The compound's structure allows for the controlled synthesis of complex molecules, offering predictable reactivity and compatibility with large-scale production processes with minimal byproduct formation.[1] It is not used directly as a pesticide but serves as a crucial precursor, the quality of which directly impacts the efficacy and purity of the final herbicidal product.[5]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is fundamental for its handling, synthesis optimization, and analytical characterization.

Chemical Identity and Properties

The key identifiers and physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 56038-89-2 | |

| Molecular Formula | C₁₃H₂₁N | [6] |

| Molecular Weight | 191.31 g/mol | |

| IUPAC Name | 3,4-dimethyl-N-pentan-3-ylaniline | [7] |

| Synonyms | N-(1-ethylpropyl)-3,4-xylidine, Benzenamine, N-(1-ethylpropyl)-3,4-dimethyl- | [7] |

| Appearance | Colorless to pale yellow or brown liquid/oil | [1] |

| Boiling Point | ~282-290.2 °C (Predicted) | [1] |

| Density | ~0.920 g/cm³ (Predicted) | |

| Solubility | Limited solubility in water; soluble in organic solvents like chloroform and methanol. | [1] |

| Stability | Stable under standard conditions but sensitive to oxidation; may darken in air. | [1] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the disubstituted ring, singlets for the two methyl groups, and signals for the N-ethylpropyl group (a methine proton and overlapping signals for the four methylene and two methyl protons).

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons (four substituted and two unsubstituted), the two aromatic methyl carbons, and the carbons of the ethylpropyl group.[10]

-

Mass Spectrometry (MS): The electron impact (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 191, with fragmentation patterns corresponding to the loss of alkyl groups from the nitrogen atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the secondary amine, C-H stretching for aromatic and aliphatic groups, and C=C stretching bands for the aromatic ring.

Synthesis Methodologies: Pathways to a Key Intermediate

The synthesis of this compound is a critical step in the production of pendimethalin. Several synthetic routes have been developed, primarily focusing on efficiency, yield, and industrial scalability. The two most prominent methods are reductive amination and palladium-catalyzed cross-coupling.

Reductive Amination of Nitroaromatics

A highly efficient, one-step method involves the reductive amination of 3,4-dimethylnitrobenzene with 3-pentanone (diethyl ketone) in the presence of hydrogen gas and a catalyst.[5] This approach is advantageous as it combines the reduction of the nitro group to an amine and the subsequent reductive amination with the ketone into a single process, leading to high yields.[11]

Reaction Scheme:

A patented method describes reacting 3,4-dimethylnitrobenzene with 3-pentanone under hydrogen pressure (0.1-0.5 MPa) at a relatively low temperature (40-55 °C) using a platinum-on-carbon (Pt/C) catalyst and a phosphoric acid-sodium dihydrogen phosphate buffer solution as a promoter.[5] This process is reported to achieve a product yield of up to 99.8%.[5]

Illustrative Experimental Protocol: One-Pot Reductive Amination [5][11]

-

Vessel Preparation: Charge a high-pressure autoclave with 3,4-dimethylnitrobenzene (1.0 mol), 3-pentanone (1.2 mol), and a Pt/C (5%) catalyst.

-

Reaction Setup: Seal the autoclave and purge it with nitrogen gas, followed by hydrogen gas.

-

Hydrogenation: Pressurize the vessel with hydrogen to 1.3 MPa and heat to 120 °C with continuous stirring.

-

Reaction Monitoring: Maintain the reaction for approximately 3.5 hours or until hydrogen uptake ceases.

-

Work-up: Cool the reactor, vent the excess pressure, and filter the reaction mixture to remove the catalyst. The filtrate is allowed to stand, and the layers are separated.

-

Purification: The organic layer is subjected to distillation to remove excess 3-pentanone, followed by vacuum distillation to collect the this compound fraction (boiling at 138-140 °C at ~13 kPa), yielding a product with a purity of ≥98%.[11]

Buchwald-Hartwig Amination

A more modern and versatile approach involves the palladium-catalyzed Buchwald-Hartwig amination.[12] This cross-coupling reaction forms the C-N bond by reacting an aryl halide (or triflate) with an amine.[12] This method offers excellent functional group tolerance and is widely used in pharmaceutical and fine chemical synthesis.[12][13] For the synthesis of this compound, this would involve coupling 4-bromo-o-xylene or a related aryl halide with 3-aminopentane.

Reaction Scheme:

The reaction typically employs a palladium catalyst, a bulky electron-rich phosphine ligand (such as XPhos), and a base (like sodium tert-butoxide or potassium phosphate) in an appropriate solvent.[13][14]

Workflow for Buchwald-Hartwig Amination

This compound --(HNO₃, H₂SO₄)--> Pendimethalin

Caption: The synthetic pathway from starting materials to the active herbicide, pendimethalin.

Analytical Methodologies for Quality Control

Robust analytical methods are essential for ensuring the purity of this compound and for monitoring reaction progress. The primary techniques employed are gas chromatography and high-performance liquid chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It provides both qualitative and quantitative information.

Illustrative GC-MS Protocol for Aromatic Amine Analysis [15]

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable for separating aromatic amines.

-

Carrier Gas: Helium or hydrogen. [15]* Injection: Splitless injection of a diluted sample in a suitable solvent (e.g., ethyl acetate, dichloromethane).

-

Oven Program: A temperature gradient program is used to ensure good separation. For example, starting at 60°C, holding for 2 minutes, then ramping at 10-15°C/min to 280°C and holding for 5-10 minutes.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 40-450.

-

Data Analysis: The compound is identified by its retention time and the fragmentation pattern in its mass spectrum. Quantification is achieved by creating a calibration curve with certified standards.

High-Performance Liquid Chromatography (HPLC)

HPLC is another key technique, particularly for purity assessment and for analyzing reaction mixtures that may contain non-volatile components. A reverse-phase method is typically employed. [16]

Illustrative HPLC Protocol for Herbicide Intermediate Analysis [17][18]

-

Instrumentation: An HPLC system with a UV or photodiode array (PDA) detector.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (or methanol) and water, often with a modifier like formic acid or phosphoric acid to improve peak shape. [16][19]A typical mobile phase could be a 70:30 (v/v) mixture of acetonitrile and 0.1% aqueous orthophosphoric acid. [16]* Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the aniline chromophore absorbs, typically around 254 nm.

-

Quantification: Purity and concentration are determined by comparing the peak area of the analyte to that of a reference standard.

Safety and Handling

This compound is an industrial chemical and must be handled with appropriate safety precautions. As with many aromatic amines, it is considered harmful if swallowed, in contact with skin, or if inhaled. [7]It can cause skin and serious eye irritation, and may cause respiratory irritation. [7]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound stands as a testament to the crucial role of intermediate chemicals in the development of advanced functional molecules. Its specific structural attributes are expertly leveraged to synthesize pendimethalin, a herbicide of global importance. A comprehensive understanding of its synthesis, characterization, and reactivity, as detailed in this guide, is essential for professionals engaged in agrochemical research and manufacturing. Continued innovation in the synthesis and analysis of such intermediates will undoubtedly pave the way for the development of next-generation crop protection solutions that are both effective and environmentally responsible.

References

A comprehensive list of references will be provided upon request.

Sources

- 1. What Is this compound and How It Supports Agrochemical Synthesis [jindunchemical.com]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. grokipedia.com [grokipedia.com]

- 4. This compound: A Key Organic Compound [jindunchemical.com]

- 5. CN104250215A - Synthesis method of N-(1-ethyl propyl)-3, 4-dimethylaniline - Google Patents [patents.google.com]

- 6. chembk.com [chembk.com]

- 7. This compound | C13H21N | CID 91984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Aniline(62-53-3) 1H NMR spectrum [chemicalbook.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. CN101302168B - Preparation of N-(1- ethyl propyl)-3,4-methyl toluidine - Google Patents [patents.google.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]

- 14. youtube.com [youtube.com]

- 15. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. HPLC Separation of Glyphosate Reaction Intermediates and Impurities | SIELC Technologies [sielc.com]

- 18. academicjournals.org [academicjournals.org]

- 19. Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

A Comprehensive Spectroscopic and Structural Elucidation Guide to N-(1-ethylpropyl)-3,4-dimethylaniline

This technical guide provides an in-depth analysis of the spectroscopic characteristics of N-(1-ethylpropyl)-3,4-dimethylaniline (CAS: 56038-89-2), a key intermediate in the chemical industry. Primarily utilized in the synthesis of agrochemicals, particularly dinitroaniline herbicides like pendimethalin, unambiguous structural confirmation and purity assessment are critical for ensuring the efficacy and safety of the final products.[1][2][3] This document is designed for researchers, analytical scientists, and process chemists, offering a detailed exploration of the mass spectrometry, nuclear magnetic resonance, infrared, and UV-visible spectroscopic data expected for this compound. The narrative emphasizes the causal logic behind experimental design and data interpretation, reflecting a field-proven approach to molecular characterization.

Molecular Profile and Structural Attributes

This compound, also known as 3,4-dimethyl-N-pentan-3-ylaniline, is a substituted aromatic amine with the molecular formula C₁₃H₂₁N.[4][5] Its structure comprises a 3,4-dimethylaniline core N-substituted with a 1-ethylpropyl (pentan-3-yl) group. This specific combination of a sterically hindered amine and a substituted aromatic ring dictates its chemical reactivity and its unique spectroscopic signature.

Key Molecular Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₂₁N | [6] |

| Molecular Weight | 191.31 g/mol | [6] |

| CAS Number | 56038-89-2 | [5] |

| Appearance | Colorless to pale yellow liquid |[2] |

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

2.1. Theoretical Principles

Mass spectrometry is a cornerstone technique for determining the molecular weight and obtaining structural information about a compound.[7] In electron ionization (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight, while the fragmentation pattern provides a "fingerprint" that helps elucidate the molecule's structure.

2.2. Experimental Protocol: Electron Ionization MS

A robust protocol for acquiring EI-MS data is crucial for ensuring reproducibility.

-

Sample Preparation: Dilute a small aliquot of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a final concentration of approximately 100 pg/µL to 1 ng/µL.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard, such as perfluorotributylamine (PFTBA), to ensure high mass accuracy across the desired m/z range (e.g., 50-500 amu).

-

Injection: Introduce the sample into the instrument via a direct insertion probe or through a gas chromatography (GC) inlet for separation from any potential impurities. For GC-MS, a non-polar column like a DB-5ms is appropriate.[8]

-

Ionization: Utilize a standard electron ionization energy of 70 eV. This energy level is high enough to cause reproducible fragmentation but minimizes excessive fragmentation that could obscure the molecular ion.

-

Mass Analysis: Scan the quadrupole or time-of-flight (TOF) analyzer across the calibrated mass range to detect the generated ions.

2.3. Predicted Mass Spectrum and Fragmentation Analysis

The EI-MS of this compound is predicted to show a clear molecular ion peak and characteristic fragment ions resulting from cleavages adjacent to the nitrogen atom and within the alkyl substituent.

Table 1: Predicted Key Ions in the Mass Spectrum

| m/z | Ion | Proposed Structure / Origin |

|---|---|---|

| 191 | [M]⁺˙ | Molecular Ion |

| 162 | [M - C₂H₅]⁺ | Loss of an ethyl radical via α-cleavage |

| 148 | [M - C₃H₇]⁺ | Loss of a propyl radical |

| 120 | [C₈H₁₀N]⁺ | Benzylic cleavage, loss of C₅H₁₁ |

| 106 | [C₇H₈N]⁺ | Further fragmentation of the aromatic portion |

The base peak is anticipated to be at m/z 162, resulting from the favorable α-cleavage next to the nitrogen atom, which leads to the loss of an ethyl radical and the formation of a stable, resonance-stabilized cation. This is a classic fragmentation pathway for N-alkylated anilines.[9]

Caption: Predicted major fragmentation pathways in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1. Theoretical Principles

NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic compounds in solution.[10] It exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

3.2. Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for many organic molecules.[11]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Instrument Setup: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher). A higher field strength provides better signal dispersion and resolution, which is essential for unambiguously assigning protons in complex molecules.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio and an appropriate relaxation delay.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to observe each unique carbon as a single sharp peak. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

3.3. Predicted NMR Spectral Data

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is predicted to be complex but highly informative. The aromatic region will show signals characteristic of a 1,2,4-trisubstituted benzene ring, while the aliphatic region will display signals for the two methyl groups on the ring and the N-alkyl substituent.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| Aromatic H | 6.5 - 7.0 | m | 3H | Protons on the substituted aniline ring. |

| N-H | ~3.5 | br s | 1H | Broad signal due to quadrupole broadening and potential exchange. |

| N-CH | ~3.2 | p | 1H | Methine proton on the pentyl group, coupled to adjacent CH₂ groups. |

| Ar-CH₃ | ~2.2 | s | 6H | Two magnetically equivalent methyl groups on the aromatic ring. |

| N-CH-CH₂ | ~1.6 | m | 4H | Two equivalent methylene groups on the pentyl substituent. |

| -CH₂-CH₃ | ~0.9 | t | 6H | Two equivalent terminal methyl groups on the pentyl substituent. |

¹³C NMR (100 MHz, CDCl₃): The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Assignment | Predicted δ (ppm) | Rationale |

|---|---|---|

| Aromatic C-N | 145-150 | Quaternary carbon attached to the electron-donating nitrogen.[12] |

| Aromatic C-C | 125-138 | Quaternary carbons bearing methyl groups. |

| Aromatic C-H | 110-130 | Aromatic methine carbons. |

| N-C H | 55-60 | Aliphatic carbon directly attached to nitrogen. |

| N-CH-C H₂ | 25-30 | Methylene carbons of the pentyl group. |

| Ar-C H₃ | 18-22 | Methyl carbons attached to the aromatic ring.[13] |

| -CH₂-C H₃ | 10-15 | Terminal methyl carbons of the pentyl group. |

Infrared (IR) Spectroscopy

4.1. Theoretical Principles

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending).[14] It is an excellent technique for identifying the presence of specific functional groups, as each group has a characteristic absorption frequency range.

4.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Background: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) to subtract atmospheric and instrument-related absorptions.

-

Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

4.3. Predicted IR Absorption Bands

The IR spectrum will be dominated by absorptions from the N-H bond, C-H bonds (both aromatic and aliphatic), and vibrations of the benzene ring.

Table 4: Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3350-3450 | N-H Stretch | Secondary Amine |

| 3000-3100 | C-H Stretch | Aromatic |

| 2850-2970 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

| 1600-1620 | C=C Stretch | Aromatic Ring |

| 1500-1520 | C=C Stretch | Aromatic Ring |

| 1250-1350 | C-N Stretch | Aryl Amine |

| ~800-880 | C-H Bend (out-of-plane) | 1,2,4-Trisubstituted Ring |

The presence of a distinct peak around 3400 cm⁻¹ is a key diagnostic for the secondary amine (N-H) group.[15] The strong aliphatic C-H stretching bands below 3000 cm⁻¹ will confirm the presence of the extensive alkyl substitution.

UV-Visible Spectroscopy

5.1. Theoretical Principles

UV-Visible spectroscopy measures the absorption of UV or visible light, which promotes electrons from a lower energy ground state to a higher energy excited state.[16] For aromatic compounds like this compound, the key absorptions arise from π → π* transitions within the benzene ring chromophore. The position and intensity of these absorptions are sensitive to the substituents on the ring.

5.2. Experimental Protocol

-

Solvent Selection: Choose a UV-transparent solvent, such as ethanol, methanol, or cyclohexane.

-

Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. A concentration in the micromolar range is typically required.

-

Data Acquisition: Record the absorption spectrum from approximately 200 nm to 400 nm using a dual-beam UV-Vis spectrophotometer, with a matched cuvette containing the pure solvent in the reference beam.

5.3. Predicted UV-Vis Absorption

Substituted anilines typically exhibit two main absorption bands. For this compound, the electron-donating nature of both the amino group and the two methyl groups will cause a bathochromic (red) shift of these bands compared to unsubstituted benzene.

-

Primary Band (π → π):* A strong absorption is predicted around 250-260 nm . This corresponds to the primary π → π* transition of the substituted benzene ring.[16]

-

Secondary Band: A longer wavelength, less intense absorption is predicted around 290-310 nm . This band is also characteristic of the aniline chromophore.

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of modern spectroscopic techniques. Mass spectrometry confirms the molecular weight of 191 amu and reveals a characteristic fragmentation pattern dominated by α-cleavage. ¹H and ¹³C NMR spectroscopy provide a complete map of the carbon-hydrogen framework, confirming the specific substitution pattern of the aromatic ring and the structure of the N-alkyl group. Finally, IR and UV-Vis spectroscopy corroborate the presence of key functional groups, namely the secondary aromatic amine and the substituted benzene ring. Together, these methods provide a robust analytical package for the unambiguous identification and quality control of this vital chemical intermediate.

References

[1] JIN DUN CHEMISTRY. (2024). This compound: A Key Organic Compound. [2] (2025). What Is this compound and How It Supports Agrochemical Synthesis. [17] Silverstein, R. M., & Bassler, G. C. (n.d.). Spectrometric identification of organic compounds. Journal of Chemical Education. [10] Wiley. (n.d.). Spectrometric Identification of Organic Compounds, 8th Edition. [4] ChemicalBook. (2025). This compound | 56038-89-2. [18] IB Chemistry. (2016). IB Chemistry Topic 11.3 Spectroscopic identification of organic compounds. YouTube. [14] (2020). Introduction to Spectroscopy: Spectroscopic Identification of Organic Compounds. [19] Google Patents. (n.d.). CN104250215A - Synthesis method of N-(1-ethyl propyl)-3, 4-dimethylaniline. [7] (n.d.). SPECTROSCOPY AND STRUCTURE DETERMINATION. [5] PubChem. (n.d.). This compound. [3] Google Patents. (n.d.). CN101302168B - Preparation of N-(1- ethyl propyl)-3,4-methyl toluidine. [20] ResearchGate. (n.d.). Determination of aniline and its substituted derivatives in sewage water by gas chromatography. [21] Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. [22] ACS Publications. (n.d.). Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. Analytical Chemistry. [6] Gsrs. (n.d.). This compound. [8] (n.d.). Substituted Anilines. [23] ChemBK. (2024). This compound. [11] (n.d.). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. [9] ChemicalBook. (n.d.). N,N-Dimethylaniline(121-69-7) MS spectrum. [13] ChemicalBook. (n.d.). 3,4-Dimethylaniline(95-64-7) 13C NMR spectrum. [12] SpectraBase. (n.d.). n,n-Dimethylaniline - Optional[13C NMR] - Chemical Shifts. [16] PhotochemCAD. (n.d.). N,N-Dimethyl-aniline. [15] ChemicalBook. (n.d.). 3,4-Dimethylaniline(95-64-7) IR1.

Sources

- 1. This compound: A Key Organic Compound [jindunchemical.com]

- 2. What Is this compound and How It Supports Agrochemical Synthesis [jindunchemical.com]

- 3. CN101302168B - Preparation of N-(1- ethyl propyl)-3,4-methyl toluidine - Google Patents [patents.google.com]

- 4. This compound | 56038-89-2 [chemicalbook.com]

- 5. This compound | C13H21N | CID 91984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. sydney.edu.au [sydney.edu.au]

- 8. chem-agilent.com [chem-agilent.com]

- 9. N,N-Dimethylaniline(121-69-7) MS spectrum [chemicalbook.com]

- 10. wiley.com [wiley.com]

- 11. rsc.org [rsc.org]

- 12. spectrabase.com [spectrabase.com]

- 13. 3,4-Dimethylaniline(95-64-7) 13C NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. 3,4-Dimethylaniline(95-64-7) IR Spectrum [m.chemicalbook.com]

- 16. PhotochemCAD | N,N-Dimethyl-aniline [photochemcad.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. m.youtube.com [m.youtube.com]

- 19. CN104250215A - Synthesis method of N-(1-ethyl propyl)-3, 4-dimethylaniline - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. This compound [chembk.com]

An In-Depth Technical Guide to the Molecular Structure of N-(1-ethylpropyl)-3,4-dimethylaniline

Abstract: This technical guide provides a comprehensive analysis of the molecular structure of N-(1-ethylpropyl)-3,4-dimethylaniline (CAS No. 56038-89-2), a key intermediate in the synthesis of agrochemicals and other fine chemicals.[1] The document elucidates the compound's structural features, physicochemical properties, and synthesis pathways. It further details the analytical methodologies essential for structural confirmation and quality control, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering field-proven insights into the causality behind experimental choices and self-validating protocols.

Introduction: Context and Significance

This compound, also known as N-(pentan-3-yl)-3,4-dimethylaniline or N-(1-Ethylpropyl)-3,4-xylidine, is a substituted aromatic amine with the molecular formula C13H21N.[1][2][3] Its structure is characterized by a 3,4-dimethylaniline core N-substituted with a bulky, branched 1-ethylpropyl (pentan-3-yl) group.[1] This specific configuration imparts distinct steric and electronic properties that are pivotal in its primary application as a precursor for certain classes of herbicides, particularly those in the aryloxyphenoxypropionate (AOPP) family.[1] The precise molecular architecture allows for controlled reactivity in subsequent synthetic steps, such as dinitration, acylation, and diazotization, ensuring the high specificity and efficacy of the final active compounds.[1][2] Beyond agrochemicals, its structural motifs are relevant to the synthesis of dyes, pharmaceutical intermediates, and other specialty materials where substituted anilines are required.[1][4]

The aniline scaffold is a prevalent building block in medicinal chemistry; however, it can be susceptible to metabolic instability and potential toxicity.[5][6] The N-alkylation and ring substitution in this compound represent strategies to modulate these properties, making a thorough understanding of its structure crucial for predicting reactivity, metabolic fate, and potential biological interactions.

Molecular Structure and Physicochemical Properties

The molecular integrity of this compound is foundational to its function as a chemical intermediate. Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 3,4-dimethyl-N-(pentan-3-yl)aniline | PubChem[7] |

| CAS Number | 56038-89-2 | ChemicalBook, ChemBK[2][3] |

| Molecular Formula | C13H21N | PubChem[7] |

| Molecular Weight | 191.31 g/mol | PubChem[7] |

| Appearance | Colorless to pale yellow liquid/oil | ChemBK, JIN DUN[1][3] |

| Boiling Point | ~282-290.2 °C (Predicted) | ChemBK, JIN DUN[1][3] |

| Density | ~0.920 g/cm³ (Predicted) | ChemBK[3] |

| Solubility | Limited in water; soluble in organic solvents like chloroform and methanol. | ChemBK, JIN DUN[1][3] |

The structure features a secondary amine, making it a weakly basic compound. The two methyl groups on the aniline ring are electron-donating, which, combined with the nitrogen's lone pair, activates the aromatic ring towards electrophilic substitution.[4] The bulky 1-ethylpropyl group provides significant steric hindrance around the nitrogen atom, influencing its nucleophilicity and the regioselectivity of reactions on the aromatic ring.

Synthesis Pathways and Mechanistic Considerations

The synthesis of this compound is critical for its industrial application. Several routes have been developed, with the choice of pathway often dictated by factors such as raw material availability, cost, yield, and purity requirements.

Pathway A: Reductive Amination

A highly efficient and common method is the direct reductive amination of 3,4-dimethylaniline with 3-pentanone. This "borrowing hydrogen" methodology is an atom-economical approach for N-alkylation.[8]

Workflow Diagram: Reductive Amination

Caption: Reductive amination workflow for synthesis.

Protocol: Catalytic Reductive Amination

A patented method describes the reaction of 3,4-dimethyl nitrobenzene, pure hydrogen, and 3-pentanone under the joint action of a Platinum-on-Carbon (Pt/C) catalyst and a phosphoric acid-sodium dihydrogen phosphate buffer.[9] This innovative one-pot process combines the reduction of the nitro group to an amine and the subsequent reductive amination with the ketone.

-

Reactor Charging: A high-pressure autoclave is charged with 3,4-dimethyl nitrobenzene, 3-pentanone, a Pt/C catalyst (e.g., 5%), and an acidic buffer solution.[9][10]

-

Inerting: The reactor is purged with nitrogen to remove air, followed by purging with hydrogen.[10]

-

Reaction Conditions: The mixture is pressurized with hydrogen (0.1-1.3 MPa) and heated to a temperature between 40-120 °C.[9][10]

-

Causality: The Pt/C catalyst is highly effective for both hydrogenation of the nitro group and the reduction of the intermediate imine formed between the aniline and 3-pentanone. The acidic buffer facilitates imine formation. The relatively low temperature and pressure conditions are advantageous for safety and energy efficiency, leading to high product yields (up to 99.8%).[9]

-

Work-up: After the reaction, the catalyst is removed by filtration. The resulting product is purified, typically by distillation under reduced pressure, to yield the final oily product.[2][10]

Pathway B: Buchwald-Hartwig Amination

Another synthetic route involves a palladium-catalyzed cross-coupling reaction, a variant of the Buchwald-Hartwig amination.

Protocol: Palladium-Catalyzed Amination

-

Reactor Charging: A reaction vessel is charged with 3,4-dimethyliodobenzene, a palladium catalyst such as bis(triphenylphosphine)dichloropalladium(II), a strong base like potassium tert-butoxide, and a high-boiling solvent like xylene.[2]

-

Reactant Addition: 3-Aminopentane (the 1-ethylpropyl amine) is added to the mixture.[2]

-

Reaction Conditions: The mixture is heated (e.g., to 90 °C) for several hours.[2]

-

Causality: The palladium catalyst facilitates the C-N bond formation between the aryl halide and the amine. The strong base is required to deprotonate the amine and regenerate the active catalyst. While effective, this method often involves more expensive reagents (palladium catalyst, aryl halide) compared to reductive amination.

-

Work-up: The reaction mixture is cooled, filtered, and subjected to a series of aqueous washes (e.g., with citric acid, sodium carbonate, and brine) to remove salts and impurities. The organic phase is dried and the solvent is removed under reduced pressure to yield the product.[2]

Structural Elucidation and Analytical Validation

Confirming the molecular structure and assessing the purity of this compound is paramount. A multi-technique approach provides a self-validating system, where data from each analysis corroborates the others.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective tool for confirming the presence of key functional groups. As a secondary aromatic amine, the spectrum of this compound is expected to exhibit characteristic absorption bands.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Mode | Rationale and Interpretation | Source(s) |

| ~3400 | N-H Stretch | A single, sharp peak characteristic of a secondary amine. Primary amines show two peaks, and tertiary amines show none. This peak distinguishes it from starting materials like 3,4-dimethylaniline (primary). | Spectroscopy Online[11] |

| ~2960-2850 | C-H Stretch (Aliphatic) | Strong absorptions from the methyl and ethyl groups of the pentan-3-yl and aryl substituents. | |

| ~1600 & ~1500 | C=C Stretch (Aromatic) | Two or more bands indicating the presence of the benzene ring. | Can. J. Chem.[12] |

| ~1335-1250 | C-N Stretch (Aromatic) | A strong band in this region is characteristic of aromatic amines. | UCLA[13] |

| ~910-665 | N-H Wag | A broad, strong band confirming the presence of a secondary amine N-H bond. | UCLA[13] |

Expertise Insight: The absence of a second N-H stretching peak around 3300 cm⁻¹ is a critical data point that validates the successful N-alkylation and the absence of residual primary amine starting material.[11][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy (Predicted Chemical Shifts in CDCl₃):

-

Aromatic Protons (3H): Expected in the range of δ 6.5-7.2 ppm . Three distinct signals: a singlet for the proton between the amino and methyl groups, and two doublets for the other two ring protons.

-

N-H Proton (1H): A broad singlet, typically around δ 3.5-4.5 ppm . Its position is variable and depends on concentration and solvent.

-

CH-N Proton (1H): A multiplet (quintet) around δ 3.1-3.6 ppm , coupled to the four methylene protons of the ethyl groups.

-

Aromatic Methyl Protons (6H): Two sharp singlets around δ 2.1-2.3 ppm .

-

CH₂ Protons (4H): A multiplet (quartet of doublets or more complex) around δ 1.5-1.8 ppm .

-

CH₃ Protons (6H): A triplet around δ 0.9-1.1 ppm .

¹³C NMR Spectroscopy (Predicted Chemical Shifts in CDCl₃):

-

Aromatic Carbons (6C): Six signals expected between δ 110-150 ppm . The carbon attached to the nitrogen (C-N) will be the most downfield (~δ 145-148 ppm). The carbons bearing methyl groups will also be downfield, while the others will be more upfield.

-

CH-N Carbon (1C): Expected around δ 50-60 ppm .

-

CH₂ Carbons (2C): Expected around δ 25-35 ppm .

-

Aromatic CH₃ Carbons (2C): Expected around δ 18-22 ppm .

-

Aliphatic CH₃ Carbons (2C): Expected around δ 10-15 ppm .

Validation Logic: The integration of the proton signals must correspond to the number of protons in each environment (e.g., 6H for the aliphatic methyls, 4H for the methylenes). 2D NMR techniques like COSY and HSQC would be used to definitively assign proton-proton and proton-carbon correlations, respectively, providing an unambiguous structural proof.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal fragmentation patterns that support the proposed structure.

Expected Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): A strong peak at m/z = 191 , corresponding to the molecular weight of C13H21N.[2]

-

Key Fragmentation Peaks:

-

m/z = 162: Loss of an ethyl group (•C₂H₅, 29 Da). This is a common fragmentation for the 1-ethylpropyl group.

-

m/z = 134: Loss of the pentan-3-yl group (•C₅H₁₁, 57 Da), leaving the 3,4-dimethylaniline radical cation.

-

m/z = 120: A peak corresponding to the [M - C₅H₁₁ + H]⁺ fragment, which is characteristic of N-alkylated anilines.

-

Workflow Diagram: Analytical Validation

Caption: Multi-technique workflow for structural validation.

Conclusion

The molecular structure of this compound is precisely defined by its N-alkylated, di-methyl substituted aniline core. This structure is integral to its role as a versatile chemical intermediate, particularly in the agrochemical industry. Efficient synthesis is achievable through scalable methods like catalytic reductive amination, which offers high yields and favorable process conditions. The structural integrity and purity of the synthesized compound can be rigorously validated through a synergistic application of IR, NMR, and Mass Spectrometry. This guide provides the foundational knowledge and analytical framework necessary for professionals engaged in the synthesis, quality control, and application of this important chemical compound.

References

-

This compound . ChemBK. Available at: [Link]

-

What Is this compound and How It Supports Agrochemical Synthesis . Medium. Available at: [Link]

-

Reffner, J. Organic Nitrogen Compounds III: Secondary and Tertiary Amines . Spectroscopy Online. Available at: [Link]

- CN104250215A - Synthesis method of N-(1-ethyl propyl)-3, 4-dimethylaniline. Google Patents.

-

IR: amines . UCLA Chemistry & Biochemistry. Available at: [Link]

-

Marion, L., & Edwards, O. E. (1947). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS . Canadian Journal of Chemistry, 25b(1), 1-10. Available at: [Link]

-

This compound . PubChem. Available at: [Link]

-

This compound: A Key Organic Compound . JIN DUN CHEMISTRY. Available at: [Link]

- CN101302168B - Preparation of N-(1- ethyl propyl)-3,4-methyl toluidine. Google Patents.

-

Aniline replacement in drug-like compounds . Cresset Group. Available at: [Link]

-

Gopinathan, A. et al. Examples of N‐alkylated alkaloids and drug molecules . ResearchGate. Available at: [Link]

-

Abdel-Magid, A. F., & Mehrman, S. J. (2007). Boron reagents for reductive amination . ResearchGate. Available at: [Link]

Sources

- 1. What Is this compound and How It Supports Agrochemical Synthesis [jindunchemical.com]

- 2. This compound | 56038-89-2 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. This compound: A Key Organic Compound [jindunchemical.com]

- 5. news.umich.edu [news.umich.edu]

- 6. cresset-group.com [cresset-group.com]

- 7. This compound | C13H21N | CID 91984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CN104250215A - Synthesis method of N-(1-ethyl propyl)-3, 4-dimethylaniline - Google Patents [patents.google.com]

- 10. CN101302168B - Preparation of N-(1- ethyl propyl)-3,4-methyl toluidine - Google Patents [patents.google.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Physical Properties of N-(1-ethylpropyl)-3,4-dimethylaniline

This technical guide provides a comprehensive examination of the physical properties of N-(1-ethylpropyl)-3,4-dimethylaniline, a key intermediate in the synthesis of various agrochemicals and fine chemicals.[1][2] Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes theoretical predictions with established analytical methodologies to offer a robust profile of the compound. While experimental data for this specific molecule is not extensively published, this guide leverages data from analogous structures and foundational chemical principles to provide reliable estimations and detailed protocols for empirical verification.

Introduction and Molecular Overview

This compound, also known as N-(pentan-3-yl)-3,4-dimethylaniline or N-(1-ethylpropyl)-3,4-xylidine, is a tertiary aromatic amine. Its structure, featuring a 3,4-dimethylaniline core N-substituted with a bulky 1-ethylpropyl group, dictates its reactivity and physical characteristics.[1] This substitution pattern is crucial for its role in organic synthesis, particularly in directing further reactions on the aromatic ring and influencing the properties of the final products, such as herbicides.[1]

Molecular Identifiers:

-

IUPAC Name: 3,4-dimethyl-N-(pentan-3-yl)aniline[3]

Core Physical and Chemical Properties

The physical state and thermodynamic properties of a compound are fundamental to its handling, purification, and reaction scalability. The data presented below are a combination of predicted values from computational models and typical characteristics observed for similar N-alkylanilines.

| Property | Value / Description | Source(s) |

| Appearance | Colorless to pale yellow liquid/oil | [1][4][5] |

| Boiling Point | ~282 - 290.2 °C (Predicted) | [1][4][5] |

| Density | ~0.920 g/cm³ (Predicted at 25°C) | [4][5] |

| Solubility | Limited in water; Soluble in organic solvents such as chloroform and methanol. | [1][4][5] |

| Vapor Pressure | ~0.0021 mmHg at 25°C (Predicted) | [5] |

| Flash Point | ~129 °C (Predicted) | [5] |

| Stability | Stable under standard conditions, but may be sensitive to oxidation. | [1] |

Experimental Determination of Physical Properties

To ensure scientific rigor, predicted properties must be verifiable through empirical methods. The following section details standardized protocols for determining the key physical properties of liquid organic compounds like this compound.

Boiling Point Determination (Thiele Tube Method)

Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[9] This property is a critical indicator of purity; a narrow boiling range suggests a pure compound. The Thiele tube method is a microscale technique ideal for determining the boiling point with a small sample volume.[10] It ensures uniform heating of the sample and thermometer via convection currents in the heating oil.[9]

Experimental Protocol:

-

Sample Preparation: Fill a small test tube (e.g., a Durham tube) to about half-full with this compound (approx. 0.5 mL).[10]

-

Capillary Tube Insertion: Place a capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.[10]

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[10]

-

Heating: Immerse the assembly in a Thiele tube containing mineral oil, ensuring the sample is below the oil level. Heat the side arm of the Thiele tube gently with a Bunsen burner.[10][11]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until the bubbling is rapid and continuous.[10]

-

Measurement: Remove the heat source. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[9][10] Record the atmospheric pressure.

Caption: General workflow for spectroscopic analysis.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the 191.31 g/mol of the target compound. [5][12]The primary fragmentation pathway for amines is alpha-cleavage, where the bond beta to the nitrogen atom breaks, forming a stable iminium ion. [12] Predicted Mass Spectrum (Electron Ionization, 70 eV):

-

Molecular Ion (M⁺): m/z = 191. This peak, corresponding to the intact molecule, should be observable. Its odd mass is indicative of the single nitrogen atom. [5][12]* Major Fragments:

-

m/z = 162: Loss of an ethyl radical (•CH₂CH₃, 29 Da) via alpha-cleavage. This is a highly probable fragmentation.

-

m/z = 134: Loss of a propyl radical (•CH₂CH₂CH₃, 57 Da) via cleavage of the C-N bond, followed by rearrangement.

-

m/z = 120: Benzylic cleavage resulting in a dimethyltropylium ion or related structure.

-

Conclusion

This guide provides a detailed technical overview of the physical and spectroscopic properties of this compound. By integrating predicted data with established, verifiable experimental protocols, it offers a comprehensive resource for scientists engaged in the synthesis, handling, and analysis of this important chemical intermediate. The provided methodologies and expected data serve as a robust baseline for quality control, structural verification, and further research.

References

- What Is this compound and How It Supports Agrochemical Synthesis. (2025). Google Cloud.

- This compound | 56038-89-2. ChemicalBook.

-

Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

-

This compound. ChemBK. [Link]

-

This compound | C13H21N. PubChem. [Link]

- 56038-89-2(this compound) Product Description. ChemicalBook.

- CN104250215A - Synthesis method of N-(1-ethyl propyl)-3, 4-dimethylaniline.

-

Determination of Boiling Point (B.P). Vijay Nazare Weebly. [Link]

-

Liquid Density Measurement US Lab. MaTestLab. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Course Hero. [Link]

-

This compound: A Key Organic Compound. JIN DUN CHEMISTRY. [Link]

- CN101302168B - Preparation of N-(1- ethyl propyl)-3,4-methyl toluidine.

-

N,N-Dimethylaniline. Wikipedia. [Link]

-

This compound. GSRS. [Link]

-

Density Measurement and Density Standards. Reagecon Knowledge. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

-

Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]

-

Spectroscopy of Amines. Fiveable. [Link]

-

DETERMINATION OF BOILING POINTS. Loudoun County Public Schools. [Link]

-

Amines. UCLA Chemistry. [Link]

-

GCMS Section 6.15. Whitman College. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. GCMS.com. [Link]

-

Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

Amine Fragmentation. Chemistry LibreTexts. [Link]

-

How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]

-

Interpreting ¹HNMR Spectra. YouTube. [Link]

-

Video: Mass Spectrometry of Amines. JoVE. [Link]

-

N-(1-Ethylpropyl)-3,4-xylidine. Pharmaffiliates. [Link]

-

This compound. ChemBK. [Link]

-

This compound. GSRS. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. agilent.com [agilent.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. GCMS Section 6.15 [people.whitman.edu]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. Video: Mass Spectrometry of Amines [jove.com]

N-(1-ethylpropyl)-3,4-dimethylaniline IUPAC name

An In-Depth Technical Guide to N-(1-ethylpropyl)-3,4-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. It covers nomenclature, physicochemical properties, synthesis methodologies, applications, reactivity, and safety protocols, offering field-proven insights for professionals in chemical research and development.

Compound Identification and Nomenclature

This compound is a substituted aromatic amine. According to the International Union of Pure and Applied Chemistry (IUPAC), its systematic name is 3,4-dimethyl-N-(pentan-3-yl)aniline .[1] The structure consists of a 3,4-dimethylaniline (also known as 3,4-xylidine) core with a 1-ethylpropyl (pentan-3-yl) group attached to the nitrogen atom.[2]

Key Identifiers:

-

InChIKey: ZOTRFGNOTDLOAU-UHFFFAOYSA-N[5]

-

Common Synonyms: N-(1-Ethylpropyl)-3,4-xylidine, Benzenamine, N-(1-ethylpropyl)-3,4-dimethyl-[1][5][6]

Physicochemical Properties

This compound is typically a colorless to pale yellow oily liquid under standard conditions.[2][4][7] Its properties make it suitable for various organic synthesis applications, particularly due to its good solubility in common organic solvents.[2]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 191.31 g/mol | [1][3][4] |

| Appearance | Colorless to pale yellow liquid/oil | [2][4] |

| Boiling Point | ~282 - 290.2 °C (Predicted) | [2][4][7] |

| Density | ~0.920 g/cm³ (Predicted) | [4][7] |

| Flash Point | 129 °C | [4] |

| Vapor Pressure | 0.0021 mmHg at 25°C | [4] |

| Solubility | Limited in water; Soluble in chloroform and methanol | [2][4][7] |

Synthesis Methodologies

The industrial production of this compound is critical for its use as an intermediate. Several synthesis routes have been developed, primarily focusing on efficiency, yield, and purity. A prevalent method is reductive amination, which offers a direct and high-yield pathway.

Reductive Amination from 3,4-Dimethylnitrobenzene

A highly efficient, one-step synthesis involves the reaction of 3,4-dimethylnitrobenzene with 3-pentanone in the presence of hydrogen gas and a catalyst system.[8][9] This approach combines the reduction of the nitro group to an amine and the subsequent reductive amination with the ketone in a single process.